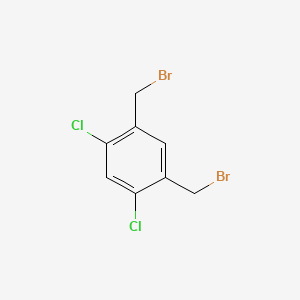

1,5-Bis(bromomethyl)-2,4-dichlorobenzene

Descripción

1,5-Bis(bromomethyl)-2,4-dichlorobenzene (CAS: 35510-03-3) is a halogenated aromatic compound characterized by two bromomethyl (-CH2Br) groups at positions 1 and 5 and two chlorine atoms at positions 2 and 4 on the benzene ring. It is a white to off-white powder with a molecular formula of C8H6Br2Cl2 and a molar mass of 355.85 g/mol. This compound is widely used as a precursor in organic synthesis, particularly in the production of OLED materials, metal catalysts, and fine chemicals due to its reactive bromomethyl groups, which facilitate cross-coupling and functionalization reactions .

Propiedades

Número CAS |

21903-54-8 |

|---|---|

Fórmula molecular |

C8H6Br2Cl2 |

Peso molecular |

332.84 g/mol |

Nombre IUPAC |

1,5-bis(bromomethyl)-2,4-dichlorobenzene |

InChI |

InChI=1S/C8H6Br2Cl2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 |

Clave InChI |

ATOWOBSQDHATBB-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1CBr)Cl)Cl)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Bis(bromomethyl)-2,4-dichlorobenzene can be synthesized through the bromination of 1,5-dimethyl-2,4-dichlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(bromomethyl)-2,4-dichlorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and chlorinated compounds.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Bis(bromomethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

Nucleophilic substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1,5-Bis(bromomethyl)-2,4-dichlorobenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be employed in the synthesis of pharmaceutical intermediates and active ingredients.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mecanismo De Acción

The mechanism of action of 1,5-Bis(bromomethyl)-2,4-dichlorobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, making the compound suitable for various substitution and addition reactions. The presence of chlorine atoms further enhances its reactivity by stabilizing the intermediate species formed during reactions.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1,5-bis(bromomethyl)-2,4-dichlorobenzene and related compounds:

Crystallographic and Spectroscopic Differences

- Crystal Packing: Unlike 1,4-bis(4-chlorophenylseleno)-2,5-dimethoxybenzene, which forms intramolecular C-H⋯Cl interactions and Z-like conformations , the target compound lacks such directional interactions due to its symmetric bromomethyl groups.

- NMR Signatures : The ¹H-NMR spectrum of 1,5-bis(bromomethyl)-2,4-dichlorobenzene shows distinct peaks for -CH2Br (~4.5 ppm) and aromatic protons (~7.5 ppm), differing from methoxy-substituted analogs where -OCH3 protons appear at ~3.8 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.